Diisooctyl 3,3'-((didodecylstannylene)bis(thio))dipropionate
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Overview
Description
Diisooctyl 3,3’-((didodecylstannylene)bis(thio))dipropionate is a complex organotin compound with the molecular formula C46H92O4S2Sn. This compound is characterized by its unique structure, which includes diisooctyl groups and a didodecylstannylene core linked by thioether bridges. It is primarily used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisooctyl 3,3’-((didodecylstannylene)bis(thio))dipropionate typically involves the reaction of diisooctyl propionate with didodecylstannylene dichloride in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Diisooctyl 3,3’-((didodecylstannylene)bis(thio))dipropionate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diisooctyl 3,3’-((didodecylstannylene)bis(thio))dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether bridges to thiols.
Substitution: The diisooctyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Diisooctyl 3,3’-((didodecylstannylene)bis(thio))dipropionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a stabilizer in the production of plastics and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism by which Diisooctyl 3,3’-((didodecylstannylene)bis(thio))dipropionate exerts its effects involves the interaction of its organotin core with various molecular targets. The compound can form stable complexes with proteins and enzymes, altering their activity. The thioether bridges play a crucial role in stabilizing these interactions, making the compound effective in its applications.
Comparison with Similar Compounds
Similar Compounds
- Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate
- Diisooctyl 3,3’-((dibutylstannylene)bis(thio))dipropionate
Uniqueness
Diisooctyl 3,3’-((didodecylstannylene)bis(thio))dipropionate is unique due to its longer alkyl chains (dodecyl groups), which provide enhanced stability and reactivity compared to similar compounds with shorter alkyl chains. This makes it particularly useful in applications requiring high thermal and chemical stability.
Properties
CAS No. |
83846-45-1 |
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Molecular Formula |
C46H92O4S2Sn |
Molecular Weight |
892.1 g/mol |
IUPAC Name |
6-methylheptyl 3-[didodecyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C12H25.2C11H22O2S.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;2*1-10(2)6-4-3-5-8-13-11(12)7-9-14;/h2*1,3-12H2,2H3;2*10,14H,3-9H2,1-2H3;/q;;;;+2/p-2 |
InChI Key |
PZFKTBOCRDJZHY-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
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